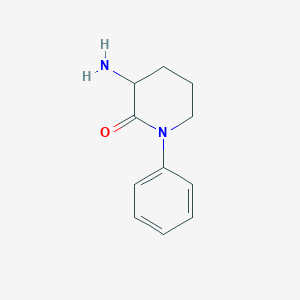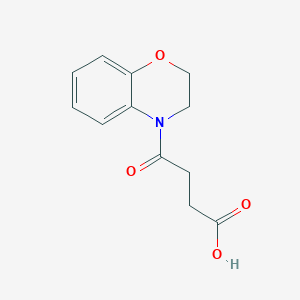![molecular formula C23H28N4O3 B2663840 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-81-7](/img/structure/B2663840.png)
5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been studied for their significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . The presence of a dimethylamino group could potentially influence these properties.
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic structure with a benzene ring fused to a pyridine ring . It also has a dimethylamino group attached to the phenyl ring, which could influence its reactivity and properties.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinolines generally are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Quinazolines, a group closely related to quinolines, have shown extensive utility in the field of optoelectronics. These compounds have been utilized in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved to be of great value for developing new optoelectronic materials. Electroluminescent properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are considered potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives are widely recognized for their anticorrosive properties. These compounds exhibit reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting metals from corrosion, highlighting their importance in industrial applications (Verma et al., 2020).
Synthetic Methodologies
Research into the synthesis of pyrimido[4,5-b]quinolines and their thio analogues has provided novel methods for producing derivatives of these compounds in synthetically useful yields. These methodologies facilitate the creation of biologically potent molecules with significant therapeutic importance, showcasing the versatility of pyrimidine nucleas as a core for synthesizing biologically active compounds (Nandha Kumar et al., 2001).
Biological Significance
Pyrimidine derivatives are recognized for their exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. This highlights the biological and medicinal relevance of pyrimidine derivatives, emphasizing their role in developing optical sensors and their varied applications in biology and medicine (Jindal & Kaur, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1-ethyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-6-27-20-19(21(29)25-22(27)30)17(13-7-9-14(10-8-13)26(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17,24H,6,11-12H2,1-5H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJCINCFZJLOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)
![N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663762.png)
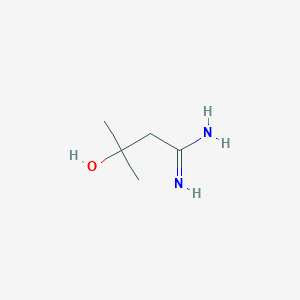
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
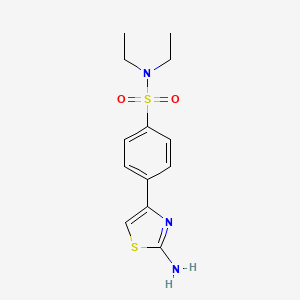
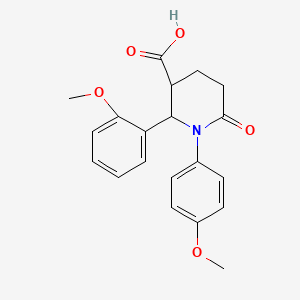
![N-[(furan-2-yl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)


![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
